6-Tridecyl-1,3,5-triazine-2,4-diamine
Description
6-Tridecyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring two amino groups at positions 2 and 4 and a tridecyl (13-carbon alkyl) chain at position 5. tridecyl: C13) .
Properties
CAS No. |
6134-02-7 |
|---|---|
Molecular Formula |
C16H31N5 |
Molecular Weight |
293.45 g/mol |
IUPAC Name |
6-tridecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)21-16(18)20-14/h2-13H2,1H3,(H4,17,18,19,20,21) |
InChI Key |
IHZNXUFURDYYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tridecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of biguanide with myristoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Biguanide reacts with myristoyl chloride in the presence of a suitable solvent.
Step 2: The reaction mixture is heated to facilitate the formation of the triazine ring.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Tridecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-Tridecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 6-Tridecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Triazine-2,4-diamine Derivatives
Structural and Substituent Variations
The biological and physicochemical properties of triazine-2,4-diamines are highly dependent on substituents at position 6 and the N2/N4 positions. Key analogs include:
Physicochemical Properties
- Lipophilicity : Alkyl chains (methyl to tridecyl) progressively increase logP values, enhancing membrane permeability but reducing water solubility. For example, 6-methyl derivatives are water-soluble, whereas 6-undecyl/tridecyl analogs require organic solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, aryl) reduce electron density on the triazine ring, altering reactivity in nucleophilic substitutions. Conversely, alkyl groups donate electrons, stabilizing the ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
